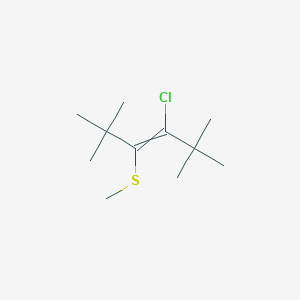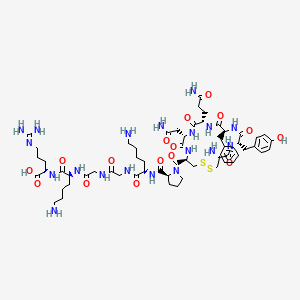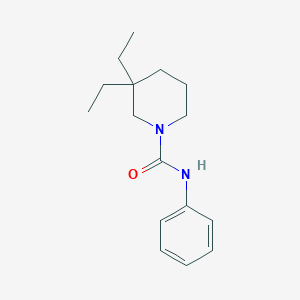
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinediones. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a piperazinedione ring substituted with a methyl group and a propyl chain linked to a phenothiazine unit.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2,5-piperazinedione with 3-(10H-phenothiazin-10-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Azides or thioethers.
科学的研究の応用
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes or modulate ion channels, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar pharmacological effects.
Uniqueness
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is unique due to the presence of the piperazinedione ring, which may confer additional pharmacological properties and alter its interaction with biological targets compared to other phenothiazine derivatives.
特性
CAS番号 |
102790-95-4 |
|---|---|
分子式 |
C20H21N3O2S |
分子量 |
367.5 g/mol |
IUPAC名 |
1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-21-13-20(25)22(14-19(21)24)11-6-12-23-15-7-2-4-9-17(15)26-18-10-5-3-8-16(18)23/h2-5,7-10H,6,11-14H2,1H3 |
InChIキー |
PEQGKSYOGBNQFM-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)

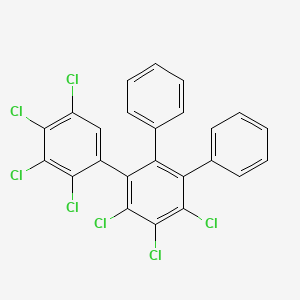
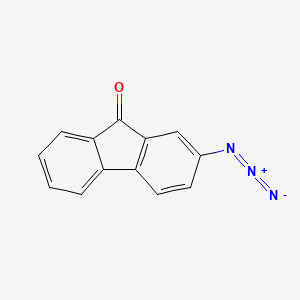
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)
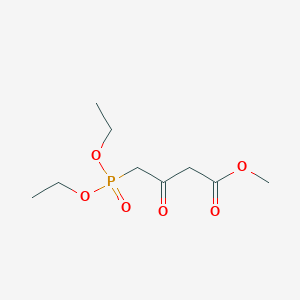
![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
